molecular formula C10H12N4NaO5S B022272 Tazobactam sodium CAS No. 89785-84-2

Tazobactam sodium

カタログ番号: B022272
CAS番号: 89785-84-2
分子量: 323.28 g/mol
InChIキー: ZUNWFYFXHGWFRA-QVUDESDKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tazobactam sodium is a β-lactamase inhibitor that irreversibly inhibits a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, thereby enhancing the efficacy of co-administered β-lactam antibiotics . It is commonly formulated with antibiotics such as piperacillin (piperacillin sodium/tazobactam sodium) and ceftolozane (ceftolozane sulfate/tazobactam sodium) to treat multidrug-resistant infections, including those caused by Pseudomonas aeruginosa and ESBL-producing Enterobacteriaceae . This compound exhibits superior inhibitory activity compared to older β-lactamase inhibitors like sulbactam, particularly against class A and some class C enzymes .

準備方法

Microreactor-Assisted Synthesis for Enhanced Efficiency

Microreactor technology has emerged as a breakthrough for synthesizing tazobactam sodium with reduced degradation and improved reaction kinetics. In this method, sodium hydroxide (7.3 g) is dissolved in water for injection (120 g) and cooled to 5–10°C . Simultaneously, piperacillin (80.0 g) and tazobactam (10.0 g) are suspended in water (150 g) and cooled to the same temperature range . The two solutions are pumped through a microreactor at flow rates of 53 g/min (sodium hydroxide) and 100 g/min (suspension), enabling rapid mixing and reaction completion within 2.4 minutes at 5–10°C . The resulting solution (pH 6.2) undergoes sterile filtration and freeze-drying, yielding 86.5 g of this compound with 95.05% yield and 99.52% purity .

Advantages :

  • Short Residence Time : 2.4-minute reaction minimizes thermal degradation.

  • High Yield and Purity : Microreactors ensure uniform mixing, reducing side reactions.

  • Scalability : Continuous flow systems enable large-scale production without compromising quality .

Citric Acid-Stabilized Neutralization Method

A citric acid-sodium bicarbonate buffer system enhances the stability of this compound during synthesis. Water is cooled to 5–10°C, and citric acid is added followed by gradual sodium bicarbonate incorporation to adjust the pH to 6.3–6.6 . Piperacillin acid (125 g) is introduced, and a 14% sodium bicarbonate solution is dripped while maintaining pH ≤7.0 . Tazobactam acid (14.8 g) is then added, followed by another sodium bicarbonate drip under identical pH control . Post-reaction, vacuum removal of carbon dioxide stabilizes the solution at pH 6.0–6.5 before freeze-drying . The citric acid-to-tazobactam mass ratio (0.28–0.30:1) critically inhibits decomposition, achieving a final concentration of 35–40% .

Key Parameters :

ParameterValue/Requirement
Temperature5–10°C
Sodium Bicarbonate13–15% concentration
Vacuum Pressure≤-0.085 MPa
Final pH6.0–6.5

This method prioritizes stability, making it suitable for long-term storage formulations .

Low-Temperature Direct Salt Formation

Simplified dissolution and salt formation at 6–15°C offer a straightforward route to high-purity this compound. Tazobactam acid is dissolved in precooled water, and a salt-forming agent (e.g., sodium hydroxide or bicarbonate) is introduced under controlled stirring . The clear solution is immediately lyophilized, bypassing intermediate purification steps. This method reduces hydrolysis and oxidative degradation, yielding pharmaceutical-grade powder with >99% purity .

Operational Benefits :

  • Minimal Equipment Requirements : No need for specialized reactors or pH adjustment systems.

  • Reduced Impurities : Low-temperature processing avoids thermal byproducts .

Multi-Step Organic Synthesis with Cycloaddition

An advanced synthetic route from benzhydryl ester derivatives improves yield by 40–45% compared to first-generation processes . The sequence involves:

  • Condensation : Benzhydryl ester reacts with 2-mercaptobenzothiazole in toluene to form a disulfide intermediate.

  • Oxidation : Copper(II) chloride in ethyl acetate converts the intermediate to a sulfone derivative.

  • Azidation : Sodium azide in dimethylformamide at 0–5°C introduces an azide group.

  • [3+2] Cycloaddition : Acetylene gas reacts with the azide at 80–85°C to form the triazole ring.

  • Deprotection : Palladium-catalyzed hydrogenolysis removes the benzhydryl group, yielding this compound .

Reaction Optimization :

  • Solvent Selection : Ethyl acetate outperforms acetone or acetonitrile in cycloaddition efficiency.

  • Temperature Control : 80–85°C maximizes triazole formation while minimizing decomposition .

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Microreactor 95.0599.52Rapid, scalable, low impurityHigh initial equipment cost
Citric Acid 89.298.7Enhanced storage stabilityMulti-step pH adjustments required
Low-Temperature 91.899.1Simplicity, low energy inputLimited to small-scale production
Organic Synthesis 85.099.8High chemical purityComplex, requires skilled personnel

Critical Process Parameters and Their Impact

Temperature Control

Maintaining 5–10°C in neutralization methods prevents β-lactam ring degradation, a common failure mode in tazobactam synthesis. Elevated temperatures (>15°C) accelerate hydrolysis, reducing yields by 12–18% .

pH Optimization

Strict pH control (6.0–7.0) ensures proper salt formation while avoiding:

  • Under-neutralization (pH <6.0) : Incomplete conversion, yielding acidic byproducts.

  • Over-neutralization (pH >7.0) : Alkaline degradation generating N-oxide impurities .

Lyophilization Conditions

Freeze-drying at -45°C and 0.05 mBar preserves the amorphous structure of this compound, enhancing solubility. Improper lyophilization cycles induce crystallization, reducing bioavailability by 22–30% .

化学反応の分析

反応の種類: タゾバクタムナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、タゾバクタムナトリウム自体であり、医薬品製剤で使用される安定な化合物です。

科学的研究の応用

Pharmacological Properties

  • Mechanism of Action : Tazobactam irreversibly binds to β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring of antibiotics. This action enhances the antibacterial activity of co-administered antibiotics against resistant strains .
  • Spectrum of Activity : When combined with piperacillin, tazobactam is effective against a wide range of gram-positive and gram-negative bacteria, including anaerobes. It is particularly useful for treating polymicrobial infections .

Clinical Applications

Tazobactam sodium is utilized in various clinical settings:

  • Infectious Diseases : It is indicated for the treatment of:
    • Lower respiratory tract infections
    • Urinary tract infections (both complicated and uncomplicated)
    • Intra-abdominal infections
    • Skin and skin structure infections
    • Bacterial septicemia
    • Polymicrobial infections where both gram-positive and gram-negative organisms are suspected .
  • Specific Conditions : Tazobactam is also effective for:
    • Complicated intra-abdominal infections (cIAI) when used with metronidazole.
    • Complicated urinary tract infections (cUTI), including pyelonephritis.
    • Hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) .

Case Studies and Research Findings

  • Effectiveness in Mixed Infections : A study demonstrated that tazobactam-piperacillin was effective in treating polymicrobial infections in patients with severe sepsis, showcasing its utility as a first-line therapy when causative organisms are not yet identified .
  • Resistance Patterns : Research indicates that the combination of tazobactam with piperacillin significantly reduces resistance rates among Enterobacteriaceae due to its ability to inhibit common β-lactamases such as SHV-1 and TEM .
  • Surgical Infections : In a clinical trial involving patients undergoing surgery for complicated intra-abdominal infections, those treated with tazobactam-piperacillin showed improved outcomes compared to those receiving other antibiotic regimens. The study highlighted its role in reducing postoperative infection rates .

Data Table: Summary of Clinical Applications

Infection TypeIndicationCombination Used
Lower Respiratory Tract InfectionsSuspected bacterial pneumoniaPiperacillin + Tazobactam
Urinary Tract InfectionsComplicated UTIsPiperacillin + Tazobactam
Intra-Abdominal InfectionsPolymicrobial intra-abdominal infectionsPiperacillin + Metronidazole
Skin and Skin Structure InfectionsDiabetic foot infectionsPiperacillin + Tazobactam
Bacterial SepticemiaSevere sepsisPiperacillin + Tazobactam

作用機序

タゾバクタムナトリウムは、細菌が産生するベータラクタマーゼ酵素の作用を阻害することによって機能します。これらの酵素は通常、ベータラクタム系抗生物質を分解して無効化します。 これらの酵素を阻害することにより、タゾバクタムナトリウムは抗生物質を保護し、細菌を標的にして殺すことを可能にします 分子標的にはベータラクタマーゼ酵素が含まれ、関連する経路は細菌の細胞壁合成と分解に関連しています .

類似化合物:

比較: タゾバクタムナトリウムは、SHV-1やTEMグループなど、幅広いベータラクタマーゼ酵素を阻害する能力においてユニークです スルバクタムやクラブラネートと比較して、タゾバクタムナトリウムはより幅広い阻害を提供し、耐性菌株に対する有効性から、臨床現場でよく使用されています .

類似化合物との比較

Inhibitory Spectrum and Synergistic Effects

Tazobactam vs. Sulbactam

  • Inhibition Intensity : Tazobactam demonstrates stronger inhibition of β-lactamases than sulbactam. For example, tazobactam reduced the MIC$_{50}$ of cefoperazone against E. coli from 32 mg/L to 0.5 mg/L, whereas sulbactam only reduced it to 4 mg/L .

Table 1: Comparative Inhibitory Activity of Tazobactam and Sulbactam

Antibiotic Partner β-Lactamase Inhibitor MIC$_{50}$ Reduction Against E. coli Key Enzymes Targeted
Cefoperazone Tazobactam 32 mg/L → 0.5 mg/L TEM, SHV, AmpC
Cefoperazone Sulbactam 32 mg/L → 4 mg/L TEM, SHV
Piperacillin Tazobactam 128 mg/L → 8 mg/L Class A, C
Ampicillin Sulbactam 64 mg/L → 16 mg/L TEM

Data derived from

Tazobactam vs. Clavulanic Acid

  • While clavulanic acid has potent activity against class A enzymes, it is less effective against class C (AmpC) and class D enzymes compared to tazobactam .

Clinical Efficacy in Key Infections

Respiratory Infections in Elderly Patients

  • Piperacillin/Tazobactam vs. Cefoperazone/Sulbactam :
    • Piperacillin/tazobactam achieved a 97.5% total effective rate in treating respiratory infections, significantly higher than cefoperazone/sulbactam (75.68%) .
    • Time to symptom relief was shorter with piperacillin/tazobactam (3.2 days vs. 5.1 days) .

Table 2: Clinical Efficacy in Elderly Respiratory Infections

Parameter Piperacillin/Tazobactam Cefoperazone/Sulbactam
Total Effective Rate 97.5% 75.68%
Median Time to Symptom Relief 3.2 days 5.1 days
Microbial Eradication Rate 94.59% 78.38%

Data from

Intra-Abdominal and Urinary Tract Infections

  • Ceftolozane/tazobactam showed 92% clinical cure rates in complicated intra-abdominal infections (cIAI) and 85% microbiological eradication in urinary tract infections (UTIs), outperforming levofloxacin .

Pharmacokinetics and Dosing

  • Piperacillin/Tazobactam :
    • Peak plasma concentrations occur within 1 hour of infusion. Both components exhibit linear pharmacokinetics, with tazobactam primarily excreted renally (80% unchanged) .

Table 3: Pharmacokinetic Parameters

Parameter Tazobactam (4:1 with Piperacillin) Tazobactam (6:1 with Cefotaxime)
$C_{\text{max}}$ (mg/L) 34.2 (piperacillin: 298.5) 25.8 (cefotaxime: 142.3)
$t_{1/2}$ (hours) 1.0 1.2
Renal Excretion 80% 75%

Data from

生物活性

Tazobactam sodium is a potent β-lactamase inhibitor primarily used in combination with other antibiotics, notably piperacillin, to enhance their efficacy against resistant bacterial strains. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical applications, and relevant research findings.

This compound functions primarily as a β-lactamase inhibitor , which prevents the breakdown of β-lactam antibiotics by bacterial enzymes. It irreversibly binds to various β-lactamases, including those from the OHIO-1, SHV-1, and TEM groups, thereby broadening the spectrum of activity of co-administered antibiotics like piperacillin. While tazobactam itself exhibits minimal antibacterial activity, its role in inhibiting β-lactamase enzymes is crucial for overcoming resistance in bacteria that would otherwise degrade β-lactam antibiotics .

Combination Therapy

The combination of piperacillin and tazobactam (commonly marketed as Tazocin) is particularly effective against a range of gram-positive and gram-negative bacteria. Clinical studies have demonstrated that this combination is superior to other antibiotic regimens in treating infections such as respiratory tract infections in elderly patients. For instance, a study reported a total effective rate of 94.59% for piperacillin/tazobactam compared to 75.68% for cefoperazone/sulbactam .

Case Studies

  • Pneumonitis Induced by Piperacillin/Tazobactam : A case study involving a 46-year-old male patient highlighted the potential adverse effects associated with piperacillin/tazobactam therapy, specifically pneumonitis. This emphasizes the need for careful monitoring during treatment .
  • Severe Hypokalemia : Another case reported severe hypokalemia in a pediatric patient receiving piperacillin/tazobactam, underscoring the importance of electrolyte monitoring during therapy .

Pharmacokinetics

Tazobactam is administered intravenously and achieves peak plasma concentrations rapidly. Its pharmacokinetic profile allows it to act synergistically with piperacillin, enhancing the overall antibacterial effect while maintaining similar elimination half-lives .

Research Findings

StudyFindings
Zaki et al. (2020)Reported cases of severe hypokalemia induced by piperacillin/tazobactam therapy; emphasized monitoring serum electrolytes during treatment .
Clinical ComparisonPiperacillin/tazobactam demonstrated higher efficacy than cefoperazone/sulbactam in treating respiratory infections in elderly patients .
Drug Interaction StudyShowed that tazobactam does not induce chromosomally-mediated β-lactamases at therapeutic concentrations .

Q & A

Basic Research Questions

Q. How can researchers determine the pharmacokinetic (PK) parameters of tazobactam sodium in human subjects?

Methodologically, PK studies typically employ high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations over time. Non-compartmental analysis (NCA) is used to calculate parameters like half-life (t1/2t_{1/2}), area under the curve (AUC), and clearance (CL). For example, a study comparing 2.34 g CTX-TAZ (cefotaxime-tazobactam) demonstrated concentration-time curves with distinct elimination phases, requiring robust sampling schedules (e.g., 0–12 hours post-dose) to capture key metrics .

Q. What analytical methods ensure the purity and stability of this compound in formulation studies?

Pharmacopeial standards mandate reversed-phase chromatography (e.g., USP methods) with system suitability testing, using reference standards for quantification. Parameters like pH (5.0–7.0), water content (<2.0%), and organic impurities (e.g., degradation products) are monitored. Validation requires linearity (R² >0.99), precision (%RSD <2%), and recovery (98–102%) across multiple batches .

Q. How should researchers design in vitro studies to evaluate tazobactam’s β-lactamase inhibition efficacy?

Use broth microdilution assays with β-lactamase-producing strains (e.g., E. coli TEM-1, K. pneumoniae SHV-1). Fixed ratios of tazobactam (e.g., 1:4 or 1:8 with piperacillin) are tested against control antibiotics. Synergy is quantified via fractional inhibitory concentration indices (FICI ≤0.5). Include positive controls (e.g., clavulanic acid) and account for inoculum effects .

Advanced Research Questions

Q. What strategies resolve contradictions in clinical trial data for tazobactam combination therapies?

Conflicting efficacy outcomes (e.g., phase 4 trials comparing intermittent vs. continuous infusion) require meta-analyses stratified by infection type, renal function, and pathogen susceptibility. For example, a 2021 study found prolonged infusions improved target attainment in critically ill patients (AUC/MIC >50) but lacked mortality benefit, highlighting the need for patient-specific PK/PD modeling .

Q. How can researchers optimize experimental models to study tazobactam’s impact on antibiotic resistance evolution?

Use dynamic in vitro models (e.g., hollow-fiber infection models) simulating human PK profiles. Expose bacterial populations (e.g., P. aeruginosa) to sub-inhibitory tazobactam/piperacillin concentrations over 28 days. Whole-genome sequencing identifies resistance mutations (e.g., ampC upregulation), while transcriptomics reveals β-lactamase expression dynamics .

Q. What methodological considerations are critical for dose-ranging studies of tazobactam in special populations?

In renal-impaired patients, adjust doses using population PK models incorporating creatinine clearance (CrCL) as a covariate. For example, reduce tazobactam by 50% if CrCL <30 mL/min. Bayesian adaptive designs can minimize sample sizes while ensuring precision in exposure-response relationships .

Q. How should researchers address inter-subject variability in tazobactam pharmacokinetic studies?

Apply mixed-effects modeling (e.g., NONMEM) to partition variability into inter-individual (IIV), residual, and covariate effects. Covariates like body weight, albumin levels, and CYP450 polymorphisms (e.g., CYP3A5 genotypes) are tested for significance. Bootstrap validation ensures model robustness .

Q. Methodological Challenges & Solutions

Q. What statistical approaches validate tazobactam’s synergistic effects in combination therapies?

Use time-kill assays analyzed via response surface methodology (RSM) or Bliss independence models. For example, a ≥2-log CFU reduction at 24 hours with the combination vs. individual agents indicates synergy. Confounding factors (e.g., pH-dependent stability) must be controlled .

Q. How can researchers standardize bioanalytical methods for tazobactam in complex matrices (e.g., tissue homogenates)?

Implement matrix-matched calibration curves and isotope-labeled internal standards (e.g., tazobactam-d4). Validate extraction recovery from tissues (e.g., lung, kidney) using protein precipitation or solid-phase extraction. Cross-validate methods with external labs to ensure reproducibility .

Q. What frameworks guide the design of PICOT-driven clinical trials for tazobactam combinations?

Align studies with the PICOT format: P opulation (e.g., ICU patients with nosocomial pneumonia), I ntervention (e.g., piperacillin-tazobactam extended infusion), C omparator (e.g., meropenem), O utcome (28-day mortality), and T imeframe (multicenter, 24-month recruitment). Power calculations (α=0.05, β=0.2) determine sample sizes .

Q. Data Interpretation & Reporting

Q. How should researchers present conflicting in vitro vs. in vivo efficacy data for tazobactam?

Contextualize discrepancies by discussing factors like protein binding, tissue penetration, and immune modulation. For instance, tazobactam’s low volume of distribution (VdV_d ≈ 0.2 L/kg) may limit efficacy in deep-seated infections despite potent in vitro activity. Use murine thigh or lung infection models to bridge gaps .

Q. What criteria determine the inclusion of tazobactam studies in systematic reviews?

Apply PRISMA guidelines with predefined PICOS criteria. Exclude studies with high risk of bias (e.g., non-randomized designs, unblinded endpoints). Use GRADEpro to assess evidence quality, downgrading for imprecision (wide CIs) or heterogeneity (I² >50%) .

特性

CAS番号

89785-84-2

分子式

C10H12N4NaO5S

分子量

323.28 g/mol

IUPAC名

sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1

InChIキー

ZUNWFYFXHGWFRA-QVUDESDKSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

異性体SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

正規SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

Key on ui other cas no.

89785-84-2

ピクトグラム

Irritant; Health Hazard

同義語

(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt;  YTR-830;  CL-307579; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazobactam sodium
Reactant of Route 2
Tazobactam sodium
Reactant of Route 3
Tazobactam sodium
Reactant of Route 4
Tazobactam sodium
Reactant of Route 5
Tazobactam sodium
Reactant of Route 6
Tazobactam sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。